Cas no 3708-69-8 (2-[(5,6-dimethyl-1h-benzimidazol-2-yl)methyl]-5,6-dimethyl-1h-benzimidazole;hydrochloride)

2-[(5,6-dimethyl-1h-benzimidazol-2-yl)methyl]-5,6-dimethyl-1h-benzimidazole;hydrochloride structure
3708-69-8 structure
Product Name:2-[(5,6-dimethyl-1h-benzimidazol-2-yl)methyl]-5,6-dimethyl-1h-benzimidazole;hydrochloride
CAS No:3708-69-8
MF:C19H21ClN4
MW:340.849842786789
CID:1481530
PubChem ID:54612054
Update Time:2025-04-21

2-[(5,6-dimethyl-1h-benzimidazol-2-yl)methyl]-5,6-dimethyl-1h-benzimidazole;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole,hydrochloride
    • 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole
    • hydrochloride
    • NSC63960
    • DTXSID00715465
    • 3708-69-8
    • Benzimidazole,2'-methylenebis(5,6-dimethyl)-, dihydrochloride
    • NSC-63960
    • 2,2'-Methylenebis(5,6-dimethyl-1H-benzimidazole)--hydrogen chloride (1/1)
    • 2-[(5,6-dimethyl-1h-benzimidazol-2-yl)methyl]-5,6-dimethyl-1h-benzimidazole;hydrochloride
    • Inchi: 1S/C19H20N4.ClH/c1-10-5-14-15(6-11(10)2)21-18(20-14)9-19-22-16-7-12(3)13(4)8-17(16)23-19;/h5-8H,9H2,1-4H3,(H,20,21)(H,22,23);1H
    • InChI Key: CANDSMMBUVBZDE-UHFFFAOYSA-N
    • SMILES: Cl.N1C2C=C(C)C(C)=CC=2N=C1CC1=NC2C=C(C)C(C)=CC=2N1

Computed Properties

  • Exact Mass: 340.1454744g/mol
  • Monoisotopic Mass: 340.1454744g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 390
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.4Ų
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